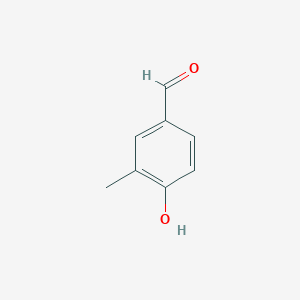

4-Hydroxy-3-methylbenzaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

4-hydroxy-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-4-7(5-9)2-3-8(6)10/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKYASSDAXQKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164864 | |

| Record name | 4-Hydroxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15174-69-3 | |

| Record name | 4-Hydroxy-3-methylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015174693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-METHYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8CUX6265J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Hydroxy-3-methylbenzaldehyde chemical properties and structure

An In-depth Technical Guide to 4-Hydroxy-3-methylbenzaldehyde

Introduction

This compound, also known as 3-methyl-p-hydroxybenzaldehyde, is an organic compound belonging to the hydroxybenzaldehyde family.[1][2] It is characterized by a benzene (B151609) ring substituted with a formyl group (-CHO), a hydroxyl group (-OH), and a methyl group (-CH3). This compound serves as a valuable building block in organic synthesis and has garnered interest for its biological activities.[3][4][5] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and known biological functions, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Structure and Identification

The molecular structure of this compound consists of a benzaldehyde (B42025) core with hydroxyl and methyl substituents at the C4 and C3 positions, respectively.

References

Physicochemical characteristics of 4-Hydroxy-3-methylbenzaldehyde

An In-depth Technical Guide on the Physicochemical Characteristics of 4-Hydroxy-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. The information is presented to support research, scientific analysis, and drug development activities. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for key characterization techniques are provided.

Core Physicochemical Properties

This compound is a substituted benzaldehyde (B42025) with the chemical formula C₈H₈O₂.[1][2][3][4] It presents as an off-white to tan or brown crystalline powder.[1][2][5] This compound is a key intermediate in organic synthesis and is of interest in various fields of chemical research.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₂ | [1][2][3][4] |

| Molecular Weight | 136.15 g/mol | [3][6] |

| Appearance | Tan to brown crystalline powder | [1][2][5] |

| Melting Point | 118-120 °C | [1][2][5][7] |

| Boiling Point | 250-252 °C | [1][5] |

| Flash Point | 105.00 °C (221.00 °F) TCC | [2][5] |

| Vapor Pressure | 0.014 mmHg @ 25 °C (estimated) | [5] |

| logP (o/w) | 1.807 (estimated) | [1][5] |

Table 2: Solubility and Acidity

| Property | Value | Source(s) |

| Water Solubility | 10020 mg/L @ 25 °C (estimated) | [5] |

| Solubility in Organic Solvents | Soluble in alcohol, slightly soluble in methanol, sparingly soluble in chloroform (B151607) (heated).[1][2][5][7] | Insoluble in water.[5] |

| pKa | 8.12 ± 0.18 (Predicted) | [1][2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are standard laboratory procedures and can be adapted based on specific equipment and sample characteristics.

Melting Point Determination

The melting point is a critical indicator of purity.[8][9] For this compound, a sharp melting range of 118-120 °C is indicative of a pure sample.[1][2][5][7]

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is placed into a capillary tube, which is sealed at one end.[10][11] The tube is tapped gently to pack the sample at the bottom.[11]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.[8][9][11]

-

Heating: The sample is heated at a controlled rate.[8][12] An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise heating rate (e.g., 1-2 °C/minute) near the expected melting point.[9][11]

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[8][10]

Boiling Point Determination

The boiling point of this compound is reported to be in the range of 250-252 °C.[1][5]

Methodology (Thiele Tube Method):

-

Sample Preparation: A small amount of the liquid sample (if melted) or a solution is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.[13][14]

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[13][14]

-

Heating: The side arm of the Thiele tube is gently heated, allowing for uniform temperature distribution.[13]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[13][14] The heat is then removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[13][15]

Solubility Determination

The solubility of this compound has been estimated in water and observed in various organic solvents.[1][2][5][7]

Methodology (Shake-Flask Method):

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent at a specific temperature.[16]

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) for a prolonged period to ensure equilibrium is reached.[16]

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Analysis: The concentration of the solute in the saturated solution is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

pKa Determination

The predicted pKa of this compound is approximately 8.12.[1][2] This value can be experimentally verified.

Methodology (Potentiometric Titration):

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent mixture (e.g., water-ethanol).[17]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).[17]

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[17]

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.[18]

Spectral Properties

Spectroscopic data is essential for the structural elucidation and characterization of this compound.

UV-Vis Spectroscopy

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol).[19]

-

Blank Measurement: A spectrum of the pure solvent is recorded as a baseline.[19][20]

-

Sample Measurement: The UV-Vis spectrum of the sample solution is recorded over a specific wavelength range (e.g., 200-400 nm).[19]

-

Analysis: The wavelength(s) of maximum absorbance (λmax) are identified.

Infrared (IR) Spectroscopy

Methodology:

-

Sample Preparation: The solid sample can be prepared as a KBr pellet or a mull.

-

Measurement: The IR spectrum is recorded using an FTIR spectrometer.

-

Analysis: The characteristic absorption bands corresponding to the functional groups (e.g., O-H stretch, C=O stretch, C-H stretch, C=C aromatic stretch) are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[21] An internal standard (e.g., TMS) may be added.[22]

-

Measurement: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.[22]

-

Analysis: The chemical shifts (δ), integration, and coupling patterns of the signals are analyzed to confirm the molecular structure.

Safety Information

This compound is classified as an irritant.[2][6] It may cause skin, eye, and respiratory irritation.[3][6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[23] Work should be conducted in a well-ventilated area.[23] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. This compound | 15174-69-3 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound [webbook.nist.gov]

- 5. 4-hydroxy-3-methyl benzaldehyde, 15174-69-3 [thegoodscentscompany.com]

- 6. This compound | C8H8O2 | CID 139901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 15174-69-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. pennwest.edu [pennwest.edu]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. westlab.com [westlab.com]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scribd.com [scribd.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. quora.com [quora.com]

- 19. engineering.purdue.edu [engineering.purdue.edu]

- 20. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 21. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 22. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 23. chemicalbook.com [chemicalbook.com]

4-Hydroxy-3-methylbenzaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-3-methylbenzaldehyde, a versatile aromatic aldehyde with significant potential in synthetic chemistry and drug discovery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and derivatization, and explores its biological activities and potential mechanisms of action.

Core Chemical Data

Quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 15174-69-3[1][2][3][4] |

| Molecular Formula | C₈H₈O₂[1][2] |

| Molecular Weight | 136.15 g/mol [1][2][5] |

| Melting Point | 118-120 °C[3][6] |

| Appearance | White to orange to green powder/crystal[7] |

| Solubility | Soluble in alcohol |

Synthesis of this compound

The primary method for the synthesis of this compound is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol. In this case, ortho-cresol is used as the starting material.[2]

Experimental Protocol: Reimer-Tiemann Synthesis

This protocol describes the synthesis of this compound from o-cresol (B1677501).[2]

Materials:

-

o-cresol (50 mmol)

-

Sodium hydroxide (B78521) (NaOH) (15 g)

-

Distilled water (75 mL)

-

Absolute ethanol (B145695) (100 mL)

-

Chloroform (CHCl₃) (20 mmol)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 15 g of sodium hydroxide in 75 mL of distilled water.

-

Add the NaOH solution to a solution of 5.15 mL of o-cresol in 100 mL of absolute ethanol.

-

Heat the reaction mixture to 60°C.

-

After 5 minutes of heating, carefully begin the addition of 20 mmol of chloroform. The reaction is highly exothermic and requires careful control of the addition rate.[5]

-

Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl) until it is acidic.

-

The solvent is then removed by distillation.

-

The resulting residue is purified by column chromatography on silica gel to yield this compound.[2]

Logical Workflow for Reimer-Tiemann Synthesis

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its derivatives have shown promise as antitumor and antibacterial agents.[6]

Synthesis of Benzothiazole (B30560) Schiff Bases

Benzothiazole Schiff bases derived from this compound are being investigated for their biological activities.

Experimental Protocol: General Synthesis of Benzothiazole Schiff Bases

This is a general procedure for the condensation reaction to form Schiff bases.

Materials:

-

This compound

-

Substituted 2-aminobenzothiazole (B30445) (e.g., 2-amino-6-chlorobenzothiazole) (10 mmol)

-

Absolute ethanol (15 mL)

-

Piperidine (B6355638) (catalytic amount)

-

Carbon tetrachloride for recrystallization

Procedure:

-

Dissolve 10 mmol of the substituted 2-aminobenzothiazole in 15 mL of absolute ethanol.

-

Add an equimolar amount of this compound to the solution.

-

Add a drop of piperidine to catalyze the reaction.

-

Reflux the mixture for 3 hours.

-

Allow the mixture to stand for eight hours, during which a solid precipitate should form.

-

Filter the solid and wash it several times with cold ethanol.

-

Dry the product and recrystallize it from carbon tetrachloride to yield the pure Schiff base.[1]

Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives are known for their wide range of pharmacological activities. This compound can be a precursor for novel pyrimidine compounds. The synthesis often involves a multi-component reaction.

Experimental Protocol: General Three-Component Pyrimidine Synthesis

This is a generalized protocol; specific reagents and conditions may vary.

Materials:

-

A functionalized enamine or a methyl ketone derivative

-

Triethyl orthoformate

-

Ammonium (B1175870) acetate

-

This compound (as a potential starting material for the ketone or enamine)

-

A suitable catalyst (e.g., ZnCl₂)

Procedure:

-

In a reaction vessel, combine the functionalized enamine (or methyl ketone), triethyl orthoformate, and ammonium acetate.

-

Add the catalyst to the mixture.

-

The reaction is typically heated under reflux for a specified period.

-

Upon completion, the reaction mixture is cooled, and the product is isolated, often through precipitation and filtration.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Biological Activity and Potential Signaling Pathways

This compound has demonstrated fungicidal activity, and it is suggested that it may act by disrupting the cellular antioxidation system of fungi. While the precise signaling pathway for this compound is not fully elucidated, the effects of structurally similar aldehydes on cellular stress responses, particularly in mitochondria, offer a plausible model.

Reactive aldehydes are known to be signaling molecules that can modulate mitochondrial function. For instance, 4-hydroxy-2-nonenal, a product of lipid peroxidation, can induce mitochondrial uncoupling through the uncoupling proteins (UCPs) and the adenine (B156593) nucleotide translocase (ANT). This mild uncoupling is a protective mechanism that reduces the production of reactive oxygen species (ROS). Given that this compound is also a redox-active aldehyde, it may trigger a similar protective pathway in response to cellular stress.

Potential Mitochondrial Signaling Pathway

Caption: A potential signaling pathway for this compound.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydrolysis study: Synthesis of novel styrenic Schiff bases derived from benzothiazole - Arabian Journal of Chemistry [arabjchem.org]

- 4. Pyrimidine synthesis [organic-chemistry.org]

- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Hydroxy-3-methylbenzaldehyde: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-3-methylbenzaldehyde (CAS No. 15174-69-3), a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers a detailed chemical signature of the molecule, crucial for researchers, scientists, and professionals in drug development for identity confirmation, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The data presented below was acquired in a deuterated chloroform (B151607) (CDCl₃) solvent.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.726 | Singlet | - | 1H | Aldehydic proton (-CHO) |

| 8.457 | Broad Singlet | - | 1H | Hydroxyl proton (-OH) |

| 7.562-7.541 | Doublet | 8.0 | 2H | Aromatic protons |

| 7.612 | Singlet | - | 1H | Aromatic proton |

| 6.886-6.903 | Doublet | 8.5 | 1H | Aromatic proton |

| 2.233 | Singlet | - | 3H | Methyl protons (-CH₃) |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 192.6 | Aldehydic Carbonyl Carbon (C=O) |

| 145.2 | Aromatic Carbon (C-OH) |

| 134.0 | Aromatic Carbon (C-CHO) |

| 129.7 | Aromatic Carbon |

| 129.6 | Aromatic Carbon |

| 21.4 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The following table lists the characteristic absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3540 | Strong, Broad | O-H stretch (phenolic) |

| ~1696 | Strong | C=O stretch (aromatic aldehyde) |

| ~1268 | Strong | C-O stretch (phenolic) |

| ~1035 | Medium | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several fragment ions, which are useful for confirming the molecular weight and fragmentation pattern.[1]

| m/z | Relative Intensity (%) | Assignment |

| 136 | ~95 | [M]⁺ (Molecular Ion) |

| 135 | 100 | [M-H]⁺ |

| 107 | ~40 | [M-CHO]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. The spectrum is then acquired on a standard NMR spectrometer. For ¹H NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

Mass Spectrometry (Electron Ionization)

The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxy-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3-methylbenzaldehyde is a phenolic aldehyde with demonstrated biological activities, including anti-proliferative and antioxidant properties, making it a molecule of interest in drug discovery and development.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful formulation and application. This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of this compound. Due to the limited direct experimental data for this specific compound, this guide leverages data from the structurally analogous compound, 4-hydroxybenzaldehyde (B117250), to provide valuable insights. Detailed experimental protocols for solubility and stability assessment are also presented to facilitate further research.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Source |

| Molecular Formula | C₈H₈O₂ | [2][3] |

| Molecular Weight | 136.15 g/mol | [2][3] |

| Melting Point | 118-120 °C | [4] |

| Appearance | Off-white, tan to brown crystalline powder | [5] |

| CAS Number | 15174-69-3 | [2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. While specific experimental solubility data for this compound is not extensively available in the public domain, an estimation can be made based on the comprehensive data available for the structurally similar compound, 4-hydroxybenzaldehyde. The additional methyl group in this compound is expected to slightly increase its lipophilicity, which may lead to a modest decrease in aqueous solubility and an increase in solubility in non-polar organic solvents compared to 4-hydroxybenzaldehyde.

Estimated Solubility in Organic Solvents

The following table summarizes the mole fraction solubility (x₁) of 4-hydroxybenzaldehyde in various organic solvents at different temperatures. This data can serve as a valuable reference for solvent selection in synthesis, purification, and formulation development of this compound.[6]

| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |

| Methanol (B129727) | 0.0895 | 0.1042 | 0.1208 | 0.1396 | 0.1609 | 0.1851 | 0.2126 | 0.2438 | 0.2791 |

| Ethanol | 0.0832 | 0.0971 | 0.1129 | 0.1308 | 0.1512 | 0.1744 | 0.2007 | 0.2305 | 0.2643 |

| n-Propanol | 0.0769 | 0.0899 | 0.1048 | 0.1219 | 0.1414 | 0.1637 | 0.1891 | 0.2181 | 0.2511 |

| 1-Butanol | 0.0654 | 0.0769 | 0.0901 | 0.1052 | 0.1226 | 0.1425 | 0.1653 | 0.1914 | 0.2212 |

| Isopropanol | 0.0681 | 0.0801 | 0.0938 | 0.1096 | 0.1277 | 0.1485 | 0.1724 | 0.1998 | 0.2312 |

| Ethyl acetate | 0.1025 | 0.1189 | 0.1376 | 0.1589 | 0.1834 | 0.2114 | 0.2435 | 0.2804 | 0.3228 |

| 2-Butanone | 0.1421 | 0.1643 | 0.1894 | 0.2178 | 0.2501 | 0.2868 | 0.3286 | 0.3762 | 0.4299 |

| Acetonitrile | 0.0521 | 0.0618 | 0.0732 | 0.0865 | 0.1021 | 0.1203 | 0.1415 | 0.1662 | 0.1949 |

| Toluene | 0.0031 | 0.0039 | 0.0049 | 0.0062 | 0.0078 | 0.0098 | 0.0123 | 0.0155 | 0.0195 |

| N,N-Dimethylformamide | 0.2891 | 0.3215 | 0.3569 | 0.3956 | 0.4379 | 0.4841 | 0.5345 | 0.5894 | 0.6491 |

| 1,4-Dioxane | 0.1532 | 0.1758 | 0.2013 | 0.2299 | 0.2621 | 0.2982 | 0.3386 | 0.3837 | 0.4340 |

| Acetone | 0.1389 | 0.1605 | 0.1851 | 0.2131 | 0.2450 | 0.2813 | 0.3225 | 0.3693 | 0.4222 |

Data extracted from the study on 4-hydroxybenzaldehyde and presented as a proxy.[6]

Aqueous Solubility

An estimated aqueous solubility for this compound is 1.002 x 10⁴ mg/L at 25 °C.[5] The aqueous solubility of phenolic compounds is generally pH-dependent. The hydroxyl group can deprotonate at higher pH values, forming a more soluble phenolate (B1203915) salt. Therefore, the aqueous solubility of this compound is expected to increase significantly in alkaline conditions.

Stability Profile

The chemical stability of this compound is a critical parameter that influences its shelf-life, storage conditions, and compatibility with other excipients in a formulation. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[7] The goal is to generate degradation products to develop a stability-indicating method and to understand the degradation pathways.[7][8] Standard stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.[7][9]

3.1.1. Hydrolytic Degradation

Hydrolytic stability is assessed under acidic, basic, and neutral conditions.

-

Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80 °C).

-

Basic Hydrolysis: Treatment with sodium hydroxide (B78521) (e.g., 0.1 M NaOH) at room or elevated temperatures.

-

Neutral Hydrolysis: Refluxing the compound in water.

3.1.2. Oxidative Degradation

Oxidative stability is typically evaluated using hydrogen peroxide. A solution of the compound is treated with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

3.1.3. Photolytic Degradation

Photostability testing exposes the solid compound and its solution to a combination of visible and UV light. The ICH Q1B guideline suggests an illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3.1.4. Thermal Degradation

Thermal stability is assessed by exposing the solid compound to elevated temperatures (e.g., 60-80 °C) for an extended period.

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

-

Preparation: Prepare saturated solutions by adding an excess amount of this compound to a series of vials containing the selected solvents.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Equilibrate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sampling and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time for the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe and immediately filter it through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in terms of mole fraction, g/L, or mg/mL.

Protocol for Forced Degradation Studies

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix equal volumes of the stock solution and an acidic solution (e.g., 0.1 M HCl). Heat the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours). After each time point, cool the sample, neutralize it with a base (e.g., 0.1 M NaOH), and dilute to the initial concentration with the mobile phase.

-

Basic Hydrolysis: Mix equal volumes of the stock solution and a basic solution (e.g., 0.1 M NaOH). Keep the mixture at room temperature for a defined period. At each time point, neutralize the sample with an acid (e.g., 0.1 M HCl) and dilute to the initial concentration.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the mixture at room temperature, protected from light, for a defined period.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a photostability chamber according to ICH Q1B guidelines.

-

Thermal Degradation: Store the solid compound in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a defined period.

-

-

Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Data Evaluation: Calculate the percentage of degradation. Identify and characterize the major degradation products using techniques like LC-MS and NMR.

Visualizations

Experimental Workflow for Solubility Determination

Caption: A schematic representation of the shake-flask method for determining solubility.

Experimental Workflow for Forced Degradation Studies

Caption: A generalized workflow for conducting forced degradation studies.

Hypothetical Signaling Pathway Involvement

Given the reported anti-proliferative and antioxidant activities of this compound derivatives, a potential mechanism of action could involve the modulation of cellular signaling pathways related to cell growth and oxidative stress.

Caption: A hypothetical model of how this compound might exert its biological effects.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While direct experimental data is limited, the provided data for a close structural analog and the detailed experimental protocols offer a solid foundation for researchers and drug development professionals. The successful development of any pharmaceutical product relies on a comprehensive understanding of these fundamental physicochemical properties. Further experimental investigation into the specific solubility and stability profile of this compound is highly recommended to support its potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C8H8O2 | CID 139901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemeo.com [chemeo.com]

- 4. This compound 97 15174-69-3 [sigmaaldrich.com]

- 5. 4-hydroxy-3-methyl benzaldehyde, 15174-69-3 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 9. globalresearchonline.net [globalresearchonline.net]

A Comprehensive Technical Guide to the Synthesis of 4-Hydroxy-3-methylbenzaldehyde from o-Cresol

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the synthetic methodologies for producing 4-Hydroxy-3-methylbenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and specialty chemical compounds, using o-cresol (B1677501) as the starting material. The primary focus is on the Reimer-Tiemann reaction, for which a detailed experimental protocol, reaction mechanism, and quantitative data are presented. Alternative formylation methods are also discussed to provide a comprehensive survey of available synthetic strategies.

Introduction

This compound, also known as 4-formyl-2-methylphenol, is a valuable aromatic aldehyde. Its structure, featuring hydroxyl, methyl, and formyl groups on a benzene (B151609) ring, makes it a versatile precursor for the synthesis of more complex molecules, including coumarin (B35378) derivatives and chalcones with potential biological activities.[1][2] The synthesis of this compound from the readily available industrial chemical o-cresol is a subject of significant interest. The most common and direct method for this transformation is the ortho-formylation of the phenolic substrate. This guide details the primary synthetic route via the Reimer-Tiemann reaction and explores other relevant formylation techniques.

Primary Synthetic Pathway: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established chemical reaction used for the ortho-formylation of phenols.[3][4][5] In the context of this guide, o-cresol is treated with chloroform (B151607) (CHCl₃) in a strongly basic aqueous solution, typically sodium hydroxide (B78521) (NaOH). The reaction introduces a formyl (-CHO) group onto the aromatic ring, predominantly at the position ortho to the hydroxyl group.[5][6] Due to the directing effects of the hydroxyl and methyl groups on o-cresol, the formylation occurs at the para-position relative to the methyl group, yielding this compound.

Reaction Mechanism

The mechanism of the Reimer-Tiemann reaction proceeds through the in-situ generation of a highly reactive electrophile, dichlorocarbene (B158193) (:CCl₂).[4][5][7]

-

Dichlorocarbene Formation: The strong base (hydroxide) deprotonates chloroform to form the trichloromethanide carbanion (⁻CCl₃). This anion is unstable and undergoes alpha-elimination, losing a chloride ion to form dichlorocarbene (:CCl₂).[3][5]

-

Phenoxide Formation: Concurrently, the hydroxide base deprotonates the phenolic hydroxyl group of o-cresol, forming the o-cresolate (phenoxide) ion. This step significantly increases the nucleophilicity of the aromatic ring.[3]

-

Electrophilic Attack: The electron-rich phenoxide attacks the electron-deficient dichlorocarbene. The negative charge of the phenoxide is delocalized into the aromatic ring, facilitating the attack, which preferentially occurs at the electron-rich ortho position relative to the hydroxyl group.[3]

-

Intermediate Formation: This attack results in the formation of a dichloromethyl-substituted intermediate.

-

Hydrolysis: Under the basic reaction conditions, the dichloromethyl group is hydrolyzed to form the final aldehyde product.[3] Subsequent acidification of the reaction mixture protonates the phenoxide to yield the this compound.

Detailed Experimental Protocol

The following protocol is adapted from the successful synthesis of this compound reported in the literature.[2]

-

Reagent Preparation: Dissolve 15 g of sodium hydroxide (NaOH) in 75 mL of distilled water in a suitable reaction vessel.

-

Addition of Substrate: To the NaOH solution, add 5.15 mL (equivalent to 50 mmol) of o-cresol dissolved in 100 mL of absolute ethanol.

-

Heating: Heat the reaction mixture to 60°C with continuous stirring.

-

Addition of Chloroform: Once the temperature is stable at 60°C, carefully begin the dropwise addition of 20 mmol of chloroform (CHCl₃) over a period of 5 minutes. The reaction can be exothermic, so careful monitoring and control of the addition rate are crucial.[3]

-

Reaction Completion: After the chloroform addition is complete, maintain the reaction mixture at 60°C for an additional hour to ensure the reaction goes to completion.

-

Work-up and Extraction:

-

Cool the mixture to room temperature and acidify it with 5M hydrochloric acid (HCl) until the pH is acidic.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers.

-

-

Drying and Purification:

-

Dry the combined organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove any residual water.

-

Filter off the drying agent.

-

Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography using silica (B1680970) gel to obtain the pure this compound.

-

Quantitative Data

The Reimer-Tiemann synthesis of this compound from o-cresol provides the product in moderate yields.

| Parameter | Value | Reference(s) |

| Yield | 31.91% - 43% | [2][8] |

| Physical Form | Orange/Yellow Solid | [2][8] |

| Melting Point | 110-114°C | [2][8] |

General Experimental Workflow

The overall process, from reaction setup to the isolation of the final product, follows a standard organic synthesis workflow.

Alternative Formylation Methodologies

While the Reimer-Tiemann reaction is the most direct method cited for this specific transformation, other phenolic formylation reactions are relevant and present alternative synthetic routes.

Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, utilizing hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium (e.g., glycerol (B35011) and boric acid or acetic acid).[9] The reaction mechanism involves the generation of an iminium ion electrophile from hexamine, which then attacks the activated phenol (B47542) ring.[9]

-

Advantages: Avoids the use of chlorinated solvents like chloroform.

-

Disadvantages: Yields can be low and the reaction is often limited to highly activated phenols.[9][10]

Formylation with Paraformaldehyde and MgCl₂-Triethylamine

A more modern approach involves the ortho-selective formylation of phenols using paraformaldehyde as the formyl source, promoted by a magnesium chloride-triethylamine base system.[11][12] This method has been shown to give excellent yields for various alkyl- and halo-substituted phenols.[11]

-

General Procedure: The phenol is heated under reflux with paraformaldehyde, anhydrous MgCl₂, and triethylamine (B128534) in a solvent like acetonitrile (B52724) or THF.[11][12]

-

Advantages: High ortho-selectivity and often provides better yields compared to classical methods.[12] It avoids strong acids or hazardous reagents like chloroform.

Catalytic Oxidation of the Methyl Group

An alternative strategy involves the direct oxidation of the methyl group of a cresol (B1669610) to a formyl group. While highly effective for p-cresol (B1678582) using catalysts like cobalt or copper-manganese (B8546573) oxides, this method is significantly less effective for o-cresol.[13][14] Studies show that under similar catalytic oxidation conditions, o-cresol is largely recovered unreacted, with minimal formation of the corresponding aldehyde.[13][14] Therefore, this route is not considered viable for the efficient synthesis of this compound from o-cresol.

Conclusion

The synthesis of this compound from o-cresol is most practically achieved via the Reimer-Tiemann reaction. This method, while providing moderate yields, is straightforward and utilizes common laboratory reagents. The detailed protocol and mechanistic understanding provided in this guide serve as a comprehensive resource for its implementation. Alternative methods, such as the Duff reaction and modern MgCl₂-promoted formylations, offer different reagent profiles and may be considered depending on substrate compatibility and desired process conditions. Direct catalytic oxidation of the methyl group on o-cresol is not a recommended pathway due to low reactivity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 5. byjus.com [byjus.com]

- 6. scribd.com [scribd.com]

- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 8. researchgate.net [researchgate.net]

- 9. Duff reaction - Wikipedia [en.wikipedia.org]

- 10. US4009210A - Process for manufacturing 3,5-ditert.butyl-4-hydroxybenzaldehyde by formylation of 2,6-ditert.butylphenol - Google Patents [patents.google.com]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to the Synthesis of 4-Hydroxy-3-methylbenzaldehyde via the Reimer-Tiemann Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the Reimer-Tiemann reaction for the synthesis of 4-Hydroxy-3-methylbenzaldehyde, an important intermediate in the chemical and pharmaceutical industries. This guide details the reaction mechanism, experimental protocols, and key quantitative data, presented for practical application in a research and development setting.

Reaction Overview

The Reimer-Tiemann reaction is an organic chemical process used for the ortho-formylation of phenols.[1][2][3] In the context of this guide, p-cresol (B1678582) (4-methylphenol) is treated with chloroform (B151607) (CHCl₃) in a strongly basic aqueous solution, typically sodium hydroxide (B78521) (NaOH).[4] The reaction introduces a formyl group (-CHO) primarily at the ortho position to the hydroxyl group, yielding this compound.[1][4]

The overall transformation is as follows:

-

Starting Material: p-Cresol (4-methylphenol)

-

Reagents: Chloroform (CHCl₃), Sodium Hydroxide (NaOH)

-

Primary Product: this compound

-

Key Intermediate: Dichlorocarbene (B158193) (:CCl₂)[1][3]

The reaction is typically conducted in a biphasic solvent system, as hydroxides are not readily soluble in chloroform, and requires heating to initiate.[2][5] Once started, the reaction can be highly exothermic.[2][5]

Reaction Mechanism

The mechanism of the Reimer-Tiemann reaction is a well-established example of electrophilic aromatic substitution.[1] The principal reactive species is dichlorocarbene, which is generated in situ.[3]

The mechanism involves the following key steps:

-

Dichlorocarbene Formation: A strong base, such as hydroxide, deprotonates chloroform to form the trichloromethyl carbanion. This carbanion rapidly undergoes alpha-elimination to yield the highly reactive and electron-deficient dichlorocarbene.[2][3][6]

-

Phenoxide Formation: The basic conditions also facilitate the deprotonation of the phenolic hydroxyl group of p-cresol, forming the p-methylphenoxide ion. The negative charge is delocalized into the aromatic ring, significantly increasing its nucleophilicity.[2]

-

Electrophilic Attack: The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene. This attack is favored at the electron-rich ortho position relative to the hydroxyl group.[2][7]

-

Intermediate Formation & Hydrolysis: The attack results in the formation of an intermediate dichloromethyl-substituted phenol.[2][8] This intermediate undergoes basic hydrolysis, followed by acidification during work-up, to form the final this compound product.

Caption: Figure 1: Reimer-Tiemann Reaction Mechanism

Experimental Protocols

The following section details a representative experimental procedure for the synthesis of this compound, adapted from published literature.[9][10]

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment, and under the supervision of a qualified chemist.

3.1 Materials and Reagents

-

p-Cresol (4-methylphenol)

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Absolute ethanol (B145695)

-

Distilled water

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

3.2 Synthesis Procedure

-

Preparation of Basic Solution: Dissolve 15 g of sodium hydroxide in 75 mL of distilled water.

-

Reaction Setup: In a suitable reaction vessel, add 5.15 mL (50 mmol) of p-cresol to 100 mL of absolute ethanol. Add the previously prepared NaOH solution to this mixture.

-

Initiation: Heat the reaction mixture to 60°C with stirring.

-

Addition of Chloroform: After 5 minutes at 60°C, carefully begin the addition of 20 mmol of chloroform. Note: An excess of chloroform may be used as it is volatile.[10]

-

Reaction: Continue stirring for 1 hour after the chloroform addition is complete, maintaining the temperature at 60°C.

-

Solvent Removal: Remove the ethanol from the reaction mixture, likely via rotary evaporation.

-

Neutralization: Neutralize the excess NaOH by adding 1 M HCl until the pH of the aqueous solution is between 2 and 3.

-

Extraction: Perform a liquid-liquid extraction of the aqueous mixture using ethyl acetate (3 repetitions).

-

Drying and Filtration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

-

Purification: Remove the solvent from the filtrate and purify the resulting crude product by column chromatography using silica gel to obtain pure this compound.

Caption: Figure 2: Experimental Workflow

Quantitative Data Summary

The following tables summarize key quantitative data from a representative synthesis.[9][10]

Table 1: Reaction Conditions and Product Characteristics

| Parameter | Value | Reference |

| Starting Material | o-Cresol (B1677501)* | [9],[10] |

| Temperature | 60°C | [9],[10] |

| Reaction Time | 1 hour (post-addition) | [10] |

| Yield | 43% | [9],[10] |

| Product Form | Orange solid | [9],[10] |

| Melting Point | 110-114°C | [9],[10] |

*Note: The cited literature reports using o-cresol as the starting material. However, for the synthesis of this compound, p-cresol is the chemically appropriate starting substrate. The quantitative data is presented as reported.

Table 2: Reagent Stoichiometry (Based on Protocol)

| Reagent | Amount | Molar Amount | Role | Reference |

| o-Cresol* | 5.15 mL | 50 mmol | Substrate | [10] |

| Sodium Hydroxide | 15 g | 375 mmol | Base | [10] |

| Chloroform | - | 20 mmol | Formylating Agent | [10] |

| Absolute Ethanol | 100 mL | - | Solvent | [10] |

| Distilled Water | 75 mL | - | Solvent | [10] |

Conclusion

The Reimer-Tiemann reaction is an effective method for the ortho-formylation of phenols, providing a direct route to hydroxybenzaldehydes. The synthesis of this compound from p-cresol proceeds via a dichlorocarbene intermediate under strong basic conditions. While the reaction can be exothermic and requires careful control of conditions, the provided protocol offers a solid foundation for laboratory-scale synthesis. The moderate yield of 43% reported in the literature suggests that further optimization of reaction parameters, such as reagent stoichiometry, temperature, and reaction time, could lead to improved outcomes.

References

- 1. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. pCresol reacts with chloroform in alkaline medium to class 12 chemistry CBSE [vedantu.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. jk-sci.com [jk-sci.com]

- 7. organic chemistry - Products of Reimer–Tiemann reaction of 4-methylphenol - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide on the Biological Activities of 4-Hydroxy-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methylbenzaldehyde, a phenolic aldehyde, has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of its known and inferred biological activities, supported by available data on the compound and its structural analogs. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₂ | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| Melting Point | 118-120 °C | [1] |

| Appearance | Tan to brown crystalline powder | The Good Scents Company |

| Solubility | Soluble in alcohol | [2] |

Biological Activities

This compound and its derivatives have demonstrated a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. The following sections detail these activities, presenting available quantitative data and the experimental methodologies used for their determination.

Antimicrobial Activity

While extensive data on the antimicrobial properties of this compound is limited, a study on a sulfonic acid-based imine derivative, 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acid, provides valuable insights into its potential as an antimicrobial agent. The study determined the Minimum Inhibitory Concentration (MIC) of this derivative against a panel of bacteria and yeasts using the broth microdilution method.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of a this compound Derivative [3]

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 25923) | Gram-positive bacteria | 64 |

| Enterococcus faecalis (ATCC 29212) | Gram-positive bacteria | 64 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative bacteria | 256 |

| Candida albicans (ATCC 60193) | Yeast | 128 |

| Candida tropicalis (ATCC 13803) | Yeast | 128 |

These results suggest that derivatives of this compound possess significant antibacterial activity, particularly against Gram-positive bacteria, and moderate antifungal activity.[3]

This method is a standardized procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

References

- 1. 4-ヒドロキシ-3-メチルベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 4-Hydroxy-3-methylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3-methylbenzaldehyde, a phenolic aldehyde, has emerged as a molecule of interest in the field of therapeutic research. While direct and extensive studies on the compound are limited, its structural similarity to other well-researched benzaldehyde (B42025) derivatives provides a strong basis for exploring its potential pharmacological activities. This technical guide synthesizes the available information on this compound and its analogues, focusing on its potential applications in antimicrobial, antioxidant, anti-inflammatory, anticancer, and neuroprotective therapies. This document provides a comprehensive overview of its known biological effects, putative mechanisms of action, and detailed experimental protocols for its evaluation.

Introduction

This compound (CAS No: 15174-69-3) is an aromatic organic compound with the chemical formula C₈H₈O₂. It is a derivative of benzaldehyde with a hydroxyl and a methyl group substituted on the benzene (B151609) ring. This substitution pattern, particularly the phenolic hydroxyl group, is often associated with a range of biological activities. The compound serves as a versatile precursor in the synthesis of various heterocyclic compounds, including chalcones and coumarins, which have demonstrated significant pharmacological properties. This guide aims to provide an in-depth technical overview of the potential therapeutic applications of this compound, drawing from direct evidence where available and from studies on structurally related analogues to infer its likely biological activities and mechanisms of action.

Potential Therapeutic Applications and Mechanisms of Action

Antimicrobial Activity

This compound has been identified as a promising scaffold for the development of novel antimicrobial agents.

Fungicidal Activity: The compound has shown notable fungicidal activity, particularly against the opportunistic yeast, Cryptococcus neoformans. The proposed mechanism of action involves the inhibition of mitochondrial functions within the fungal cells, leading to disruption of essential cellular processes and ultimately cell death.[1]

Antibacterial Activity: While direct antibacterial data on this compound is scarce, it serves as a key intermediate in the synthesis of derivatives with significant antibacterial properties. For instance, chalcones and coumarins synthesized from this aldehyde have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[2] The mechanism for some derivatives may involve binding to fatty acids in the outer membrane of gram-negative bacteria.[1]

Anticancer Activity

Benzaldehyde and its derivatives have been investigated for their potential as anticancer agents. Studies on related compounds suggest that this compound may exhibit cytotoxic effects on cancer cells through the modulation of key signaling pathways.

Putative Signaling Pathways: Based on research on analogous benzaldehydes, this compound could potentially inhibit critical cancer cell survival pathways, including:

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival.

-

STAT3, NF-κB, and ERK Pathways: These are crucial signaling cascades involved in inflammation, cell proliferation, and apoptosis evasion.

The mechanism may involve the regulation of 14-3-3ζ-mediated protein-protein interactions, which are pivotal in controlling these oncogenic pathways.

Anti-inflammatory Activity

The phenolic aldehyde structure of this compound suggests potential anti-inflammatory properties. Studies on the closely related analogue, 4-hydroxybenzaldehyde, have demonstrated significant anti-inflammatory effects.

Mechanism of Action: The anti-inflammatory action is likely mediated through the downregulation of key pro-inflammatory enzymes and mediators. The proposed mechanism involves the inhibition of:

-

Inducible Nitric Oxide Synthase (iNOS): This enzyme is responsible for the production of nitric oxide (NO), a key inflammatory mediator.

-

Cyclooxygenase-2 (COX-2): This enzyme is crucial for the synthesis of prostaglandins, which are central to the inflammatory response.[3][4]

By suppressing the expression of iNOS and COX-2, this compound could potentially reduce the production of NO and prostaglandins, thereby mitigating the inflammatory cascade.

Antioxidant Activity

Neuroprotective Potential

Emerging evidence from related hydroxybenzaldehyde derivatives suggests a potential neuroprotective role for this compound.

Putative Mechanisms of Action: The neuroprotective effects could be mediated through multiple pathways:

-

PI3K/Akt Signaling Pathway: Activation of this pathway promotes neuronal survival.

-

Nrf2 Antioxidant Response Pathway: Upregulation of this pathway enhances cellular defense against oxidative stress, a major contributor to neuronal damage.

-

Mitochondrial Preservation: Analogues have been shown to protect against transient focal cerebral ischemia by preserving mitochondrial function.

Quantitative Data

Quantitative data on the biological activities of this compound is not extensively available in the reviewed scientific literature. The following tables present data for structurally related compounds to provide a comparative context for its potential efficacy.

Table 1: Antimicrobial Activity of a this compound Analogue

| Compound | Microorganism | MIC (μg/mL) |

|---|---|---|

| 5-(4-chlorobenzylidene)-(Z)-2-dimethylamino-1,3-thiazol-4-one | Cryptococcus neoformans (clinical isolates) | 2 - 16 |

Data sourced from a study on a synthetic derivative, not the parent compound.

Table 2: Anti-inflammatory Activity of 4-Hydroxybenzaldehyde (Analogue)

| Compound | Assay | Target Cell Line | Effect |

|---|---|---|---|

| 4-Hydroxybenzaldehyde | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | Suppression of NO production |

| 4-Hydroxybenzaldehyde | iNOS and COX-2 Expression | LPS-stimulated RAW264.7 macrophages | Suppression of iNOS and COX-2 induction |

Qualitative data from a study on a close structural analogue.

Table 3: Cytotoxicity of Benzaldehyde Derivatives (Analogues) Against Human Cancer Cell Lines

| Compound | SF-295 (Glioblastoma) IC50 (µg/mL) | OVCAR-8 (Ovarian) IC50 (µg/mL) | HCT-116 (Colon) IC50 (µg/mL) | HL-60 (Leukemia) IC50 (µg/mL) |

|---|---|---|---|---|

| 2,3-Dihydroxybenzaldehyde | 1.34 | 1.15 | 1.09 | 0.36 |

| 2,5-Dihydroxybenzaldehyde | 1.51 | 1.29 | 1.17 | 0.42 |

| 3,5-Dichlorosalicylaldehyde | 2.11 | 1.98 | 1.76 | 0.89 |

Data from a study on substituted benzaldehydes, not this compound.

Detailed Experimental Protocols

The following are detailed, standardized protocols for key experiments to evaluate the therapeutic potential of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial or fungal inoculum (e.g., Cryptococcus neoformans), standardized to 0.5 McFarland turbidity

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

Sterile saline

-

Microplate reader

Procedure:

-

Prepare a 2-fold serial dilution of the this compound stock solution in the microtiter plate wells containing MHB to achieve a final volume of 100 µL per well.

-

Prepare the microbial inoculum by suspending colonies in sterile saline to match the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 10⁵ CFU/mL.

-

Include a positive control (inoculum without the compound) and a negative control (medium without inoculum).

-

Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or at 30°C for 48-72 hours (for fungi).

-

Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the absorbance at 600 nm with a microplate reader.

MTT Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (solvent used to dissolve the compound).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

-

DPPH solution (0.1 mM in methanol)

-

This compound solutions at various concentrations in methanol (B129727)

-

Ascorbic acid or Trolox as a positive control

-

Methanol

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the this compound solutions (or positive control/methanol blank) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.

-

Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate putative signaling pathways and a general experimental workflow.

Caption: Putative anticancer signaling pathways modulated by this compound.

Caption: Proposed anti-inflammatory mechanism of this compound.

Caption: General experimental workflow for evaluating therapeutic potential.

Conclusion

This compound represents a molecule with considerable, yet largely unexplored, therapeutic potential. Based on its chemical structure and the biological activities of its close analogues, it is a promising candidate for further investigation as an antimicrobial, anticancer, anti-inflammatory, antioxidant, and neuroprotective agent. The lack of extensive direct research highlights a significant opportunity for novel discoveries. The experimental protocols and putative mechanisms of action detailed in this guide provide a solid framework for researchers and drug development professionals to systematically evaluate and unlock the full therapeutic potential of this compound. Future studies should focus on generating robust quantitative data and elucidating the specific molecular targets and signaling pathways modulated by this compound to advance its potential translation into clinical applications.

References

4-Hydroxy-3-methylbenzaldehyde: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of a Bioactive Natural Product

Abstract

4-Hydroxy-3-methylbenzaldehyde is a phenolic aldehyde that has been identified as a natural product in various plant and microbial species. This technical guide provides a comprehensive overview of its natural occurrence, biosynthesis, and biological activities, with a focus on its potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries. It consolidates available data on its antifungal, antibacterial, antioxidant, and anti-inflammatory properties, and provides detailed experimental protocols for its synthesis and for assays to evaluate its biological efficacy. While quantitative data for the pure compound is limited in publicly available literature, this guide presents data for structurally related compounds to provide a comparative context.

Introduction

This compound (also known as 3-methyl-p-hydroxybenzaldehyde or cresotaldehyde) is an aromatic organic compound with the chemical formula C₈H₈O₂.[1] As a derivative of benzaldehyde (B42025), it belongs to a class of compounds that are of significant interest to the scientific community due to their diverse biological activities. This guide will delve into the technical details of this compound as a natural product, exploring its sources, synthesis, and multifaceted biological potential.

Natural Occurrence and Biosynthesis

Natural Occurrence

This compound has been reported as a natural constituent in the red mangrove, Rhizophora mangle.[2] Mangrove species are known for producing a rich array of secondary metabolites, including phenolic compounds, which contribute to their adaptation to harsh coastal environments. The presence of this compound in R. mangle suggests its potential ecological role, possibly in defense mechanisms against pathogens.

Biosynthesis

While the specific biosynthetic pathway of this compound in Rhizophora mangle has not been fully elucidated, it is likely derived from the shikimate pathway, which is the primary route for the biosynthesis of aromatic compounds in plants and microorganisms. The pathway proceeds through chorismate, a key intermediate that can be converted to L-phenylalanine or L-tyrosine. Subsequent enzymatic modifications, including hydroxylation, methylation, and side-chain cleavage, would lead to the formation of the final benzaldehyde derivative.

A biosynthetic pathway can also be observed in the catabolism of 2,4-xylenol and p-cresol (B1678582) by certain soil bacteria, such as Pseudomonas putida. These microorganisms utilize specific enzymes to oxidize the methyl group of p-cresol, leading to the formation of 4-hydroxybenzyl alcohol, which is then further oxidized to 4-hydroxybenzaldehyde (B117250). A similar enzymatic machinery could be involved in the formation of this compound from related precursors.

Biological Activities

This compound and its derivatives have been investigated for a range of biological activities. The presence of both a hydroxyl and an aldehyde group on the aromatic ring is believed to contribute to its bioactivity.

Antifungal Activity

Commercial sources have described this compound as a fungicidal agent with activity against the opportunistic human pathogen Cryptococcus neoformans. The proposed mechanism of action involves the inhibition of mitochondrial functions, leading to disruption of fatty acid synthesis and ultimately cell death.[3] It is suggested that the compound binds with high affinity to C. neoformans, interfering with its metabolic processes.[3]

Antibacterial Activity

Phenolic aldehydes are known to possess antibacterial properties. Their mechanism of action is often attributed to their ability to disrupt the bacterial cell membrane, leading to the leakage of intracellular components and eventual cell lysis. Additionally, these compounds can interfere with essential cellular processes by binding to proteins and enzymes. It has been suggested that this compound may inhibit gram-negative bacteria by binding to fatty acids in their outer membrane.[3]

Anti-proliferative and Anti-cancer Activity

While specific data for this compound is limited, related benzaldehyde derivatives have demonstrated anti-proliferative and anti-cancer activities.[1] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) in cancer cells.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring of this compound can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells.

Anti-inflammatory Activity

Some studies on the related compound, 4-hydroxybenzaldehyde, have shown anti-inflammatory effects. These effects are attributed to the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

Quantitative Data on Biological Activities

Specific quantitative data for the biological activities of pure this compound is not extensively available in the reviewed scientific literature. The following tables summarize available data for structurally related compounds to provide a comparative context for researchers.

Table 1: Antimicrobial Activity of Related Phenolic Compounds

| Compound | Microorganism | Assay Type | Value | Reference |

| Derivative of this compound | Staphylococcus aureus | MIC | 64 µg/mL | [5] |

| Derivative of this compound | Enterococcus faecalis | MIC | 64 µg/mL | [5] |

| Derivative of this compound | Pseudomonas aeruginosa | MIC | 256 µg/mL | [5] |

| Derivative of this compound | Candida albicans | MIC | 128 µg/mL | [5] |

| Derivative of this compound | Candida tropicalis | MIC | 128 µg/mL | [5] |

Table 2: Antiproliferative Activity of a Related Benzaldehyde Analogue

| Compound | Cell Line | Assay Type | Value | Reference |

| DEAB Analogue 14 | DU145 (Prostate Cancer) | IC50 | 61 µM | [6] |

| DEAB Analogue 14 | PC3 (Prostate Cancer) | IC50 | 47 µM | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key in vitro assays to evaluate its biological activities.

Synthesis of this compound via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.

Materials:

-

ortho-Cresol

-

Sodium hydroxide (B78521) (NaOH)

-

Chloroform (B151607) (CHCl₃)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 15 g of NaOH in 75 mL of distilled water.

-

Add the NaOH solution to a solution of 5.15 mL of ortho-cresol (50 mmol) in 100 mL of absolute ethanol.

-

Heat the reaction mixture to 60°C.

-

After 5 minutes, carefully add 20 mmol of chloroform to the reaction mixture.

-

Continue stirring for 1 hour after the addition of chloroform is complete.

-

Remove the ethanol by evaporation under reduced pressure.

-

Neutralize the excess NaOH by adding 1 M HCl until the pH reaches 2-3.

-

Extract the solution three times with ethyl acetate.

-

Combine the ethyl acetate fractions and dry over anhydrous Na₂SO₄.

-

Filter the solution and evaporate the solvent under reduced pressure.

-

Purify the resulting product by column chromatography on silica gel.

Isolation from Rhizophora mangle

A general protocol for the isolation of phenolic compounds from Rhizophora mangle is described below. This can be adapted and optimized for the specific isolation of this compound.

Materials:

-

Dried and powdered bark of Rhizophora mangle

-

Ethyl acetate

-